

2-Chloro-4-fluorophenylacetic acid physical properties

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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenylacetic acid

CAS No.: 177985-32-9

Cat. No.: B1362054

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An In-depth Technical Guide to the Physical Properties of **2-Chloro-4-fluorophenylacetic acid**

Introduction

2-Chloro-4-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid that serves as a crucial intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its molecular architecture, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique electronic properties that are leveraged in drug design and development. A comprehensive understanding of its physical properties is not merely academic; it is a fundamental prerequisite for successful process development, formulation, quality control, and regulatory compliance.

This guide provides an in-depth exploration of the core physical properties of **2-Chloro-4-fluorophenylacetic acid**. We will move beyond simple data presentation to discuss the causality behind experimental choices and provide field-proven protocols for their determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data in a research or industrial setting.

Core Compound Identification

Precise identification is the cornerstone of all chemical research. The following table summarizes the key identifiers for **2-Chloro-4-fluorophenylacetic acid**.

Identifier	Value	Source(s)
CAS Number	177985-32-9	[1][2][3]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1][2][3]
Molecular Weight	188.58 g/mol	[3][4]
IUPAC Name	2-(2-chloro-4-fluorophenyl)acetic acid	[1][2]
Synonyms	(2-Chloro-4-fluorophenyl)acetic acid	[3][5]
InChI Key	CDUSPKFHAVQVRQ-UHFFFAOYSA-N	[2]
SMILES	<chem>C1=CC(=C(C=C1F)Cl)CC(=O)O</chem>	[2]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior from synthesis to its ultimate biological effect. These parameters are critical for everything from reaction kinetics and purification strategies to formulation design and bioavailability.

Property	Value	Comments & Significance	Source(s)
Appearance	White to pale cream crystals or powder	Visual inspection is a primary, albeit qualitative, indicator of material purity and consistency.	[1]
Melting Point	102 - 105 °C	A sharp melting point range is a critical indicator of high purity. The observed range suggests a relatively pure substance.	[2]
Boiling Point	No data available	Phenylacetic acids often decompose at or near their boiling points at atmospheric pressure. Vacuum distillation may be possible, but decomposition is a significant risk.	
Solubility	Slightly soluble in water. Soluble in organic solvents such as methanol, ethanol, and acetone.	Solubility is a paramount property. In drug development, aqueous solubility directly impacts formulation strategies and bioavailability. Solubility in organic solvents is key for designing synthetic and purification processes.	[2][6]

pKa	No data available	The acidity constant (pKa) is crucial for predicting the ionization state of the molecule at a given pH. This governs its solubility, lipophilicity, and ability to cross biological membranes. Based on the structure (an electron-withdrawing phenylacetic acid), the pKa is expected to be in the range of 3.5-4.5.
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Expert Insights: The Impact of Halogenation

The presence of both chloro and fluoro groups on the phenyl ring significantly influences the molecule's properties. These electron-withdrawing groups increase the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted phenylacetic acid. They also increase the molecule's lipophilicity, which can affect its solubility profile and interaction with biological targets.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. While specific spectra for this exact compound are not publicly available in databases, its structure allows for a confident prediction of its key spectral features.

- ¹H NMR (Proton NMR): The spectrum is expected to show a singlet for the two protons of the methylene (-CH₂) group, typically around 3.6-3.8 ppm. The aromatic region will display complex multiplets for the three protons on the phenyl ring, with chemical shifts influenced by the adjacent chloro and fluoro substituents. The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.

- ¹³C NMR (Carbon NMR): The spectrum will show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The methylene carbon signal will appear around 40-45 ppm. The remaining six signals will correspond to the carbons of the phenyl ring, with their chemical shifts and C-F coupling constants providing definitive information about the substitution pattern.
- Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretching band will be prominent around 1700-1725 cm⁻¹. C-Cl and C-F stretching bands will be visible in the fingerprint region (typically 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).^{[7][8]}
- Mass Spectrometry (MS): In mass spectrometry, the molecule will show a characteristic molecular ion peak (M⁺). A key feature will be the isotopic pattern of chlorine: an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, which is a definitive indicator of the presence of one chlorine atom.^[9]

Experimental Protocols for Property Determination

The true value of a physical property lies in its accurate and reproducible measurement. The following section details robust, self-validating protocols for determining key physicochemical parameters.

Melting Point Determination by Capillary Method

Causality: The melting point is a sensitive probe of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses certified standards to validate instrument performance, ensuring the trustworthiness of the measurement.

Methodology:

- **Instrument Calibration:** Calibrate the melting point apparatus using at least two certified reference standards that bracket the expected melting point of the sample (e.g., benzophenone, 48-50°C; caffeine, 235-238°C).

- Sample Preparation: Finely crush a small amount of the **2-Chloro-4-fluorophenylacetic acid** sample into a powder.
- Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.
- Measurement:
 - Place the loaded capillary into the heating block of the apparatus.
 - Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point.
 - Approximately 15°C below the expected melting point, reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.
- Validation: Perform the measurement in triplicate. The results should be within a narrow range (e.g., ±0.5°C) for a pure substance.

Aqueous Solubility Determination by UV/Vis Spectrophotometry

Causality: This method leverages the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration for a chromophoric substance. By creating a validated calibration curve, the concentration of a saturated solution—and thus the solubility—can be accurately determined. The workflow is visualized below.

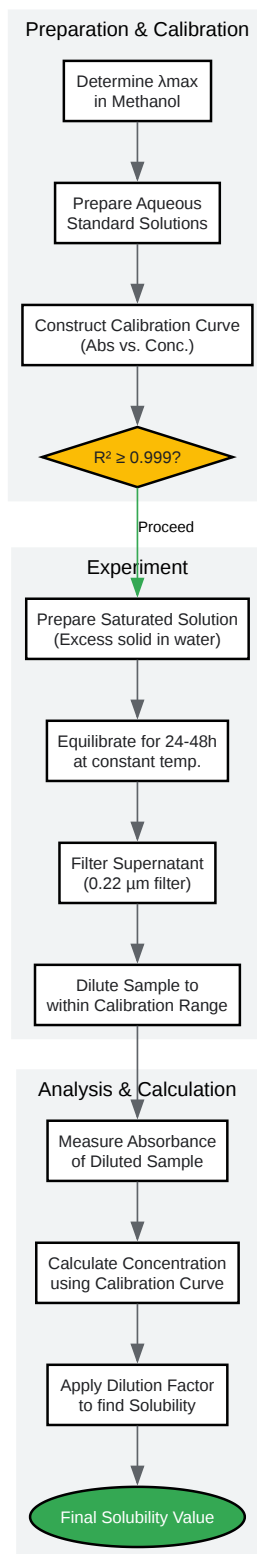
Methodology:

- Wavelength of Maximum Absorbance (λ_{max}) Determination:
 - Prepare a dilute stock solution of the compound in a suitable solvent (e.g., methanol).

- Scan the solution using a UV/Vis spectrophotometer from 200-400 nm to identify the λ_{max} , the wavelength where the compound absorbs light most strongly. This maximizes the sensitivity and accuracy of the measurement.
- Calibration Curve Construction:
 - Prepare a series of at least five standard solutions of known concentrations from the stock solution, using purified water as the diluent.
 - Measure the absorbance of each standard at the predetermined λ_{max} .
 - Plot absorbance versus concentration. The data should yield a straight line with a correlation coefficient (R^2) ≥ 0.999 , validating the linear response.
- Saturated Solution Preparation:
 - Add an excess amount of **2-Chloro-4-fluorophenylacetic acid** to a known volume of purified water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
 - Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[\[10\]](#)
- Sample Analysis:
 - After the equilibration period, allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant and filter it through a 0.22 μm syringe filter to remove any undissolved particulates.
 - Dilute the filtered sample with a known volume of purified water to bring its concentration into the linear range of the calibration curve.
 - Measure the absorbance of the diluted sample at λ_{max} .
- Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the

concentration of the original saturated solution, which represents the aqueous solubility (e.g., in mg/mL or mol/L).

Workflow for Solubility Determination by UV/Vis

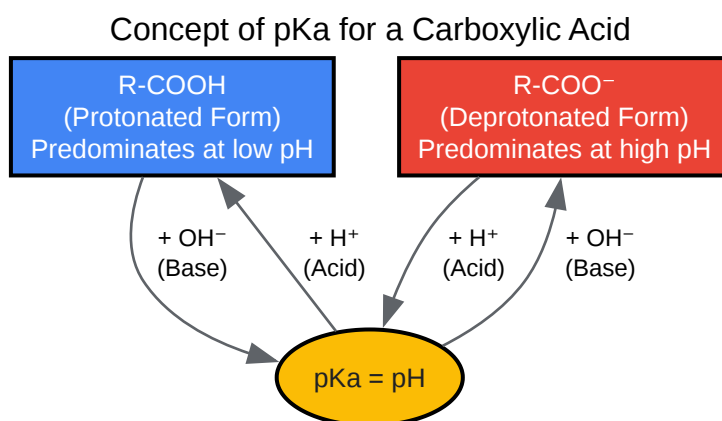


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Caption: Workflow for determining solubility via UV/Vis spectrophotometry.

pKa Determination by Potentiometric Titration

Causality: This classic method directly measures the change in pH of a solution of the acid as a strong base of known concentration is added. The pKa corresponds to the pH at which the acid is exactly half-neutralized. The inflection point of the resulting titration curve provides a highly accurate determination of the equivalence point, from which the pKa can be derived.



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Caption: Equilibrium relationship defined by the pKa.

Methodology:

- System Preparation: Calibrate a pH meter with standard buffers (e.g., pH 4.00, 7.00, and 10.00).
- Sample Preparation: Accurately weigh a sample of **2-Chloro-4-fluorophenylacetic acid** and dissolve it in a known volume of a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure complete dissolution.
- Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

- Titration Execution:
 - Record the initial pH of the solution.
 - Add the titrant (NaOH) in small, precise increments (e.g., 0.1 mL).
 - After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
 - Continue this process until well past the equivalence point (the region of rapid pH change).
- Data Analysis:
 - Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
 - Determine the equivalence point volume (V_e), which is the center of the steepest part of the curve. This can be found accurately by calculating the first or second derivative of the curve.
 - The half-equivalence point is at $V_e/2$. Find the pH on the titration curve that corresponds to this volume. This pH value is the pKa of the acid.

Safety and Handling

A thorough understanding of a chemical's hazards is essential for safe handling.

- Hazard Statements:
 - H315: Causes skin irritation.[2][11]
 - H319: Causes serious eye irritation.[2][11]
 - H335: May cause respiratory irritation.[2][11]
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[12]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[\[12\]](#)
- Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[\[12\]](#)[\[13\]](#)
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[\[2\]](#)[\[12\]](#)

Conclusion

The physical properties of **2-Chloro-4-fluorophenylacetic acid**—from its melting point and solubility to its spectroscopic fingerprint and acidity—are defining characteristics that govern its application in scientific research and industrial production. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to handle, analyze, and utilize this important chemical intermediate with confidence and precision. Adherence to these scientifically-grounded methodologies is critical for ensuring data integrity and advancing the development of novel chemical entities.

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